molecular formula C13H12O4 B7784956 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate

Cat. No.: B7784956
M. Wt: 232.23 g/mol
InChI Key: PCUIWYHIKRMCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dioxabicyclo[321]oct-2-en-4-yl benzoate is a bicyclic compound that features a unique structure with two oxygen atoms incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate typically involves the reaction of a suitable precursor with benzoic acid or its derivatives. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: A closely related compound with a similar bicyclic structure but different functional groups.

    Levoglucosenone: Another bicyclic compound with oxygen atoms in its structure, used in organic synthesis.

    Cyrene™: A bicyclic compound derived from renewable sources, used as a green solvent in various applications.

Uniqueness

6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate is unique due to its specific combination of a bicyclic framework and a benzoate functional group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-12(9-4-2-1-3-5-9)17-11-7-6-10-8-15-13(11)16-10/h1-7,10-11,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUIWYHIKRMCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C(O1)O2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.